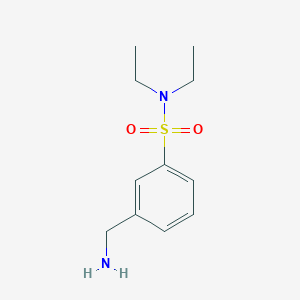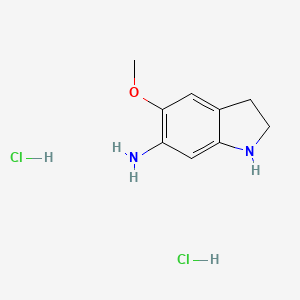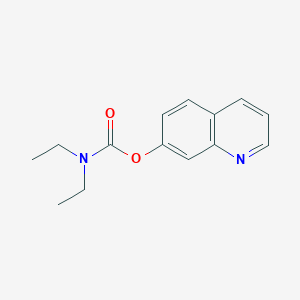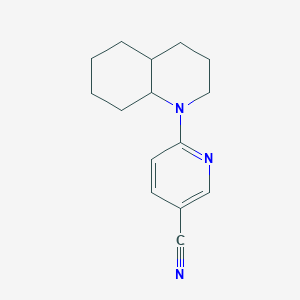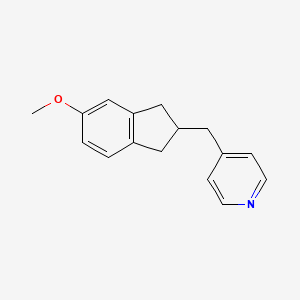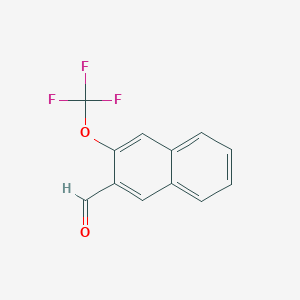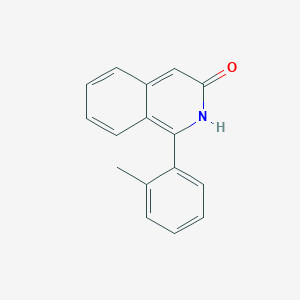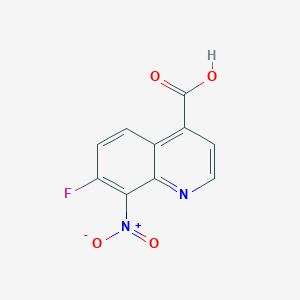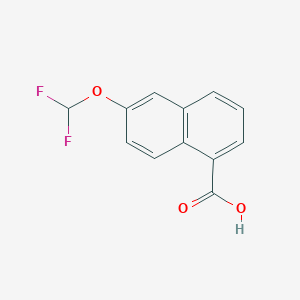
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a sulfonamide group at the 5-position and a methyl group at the 1-position. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with methyl vinyl ketone in the presence of a suitable catalyst to form the quinoline core. The sulfonamide group is then introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including anti-cancer and anti-microbial activities.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4-position.
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Similar structure but with the sulfonamide group at the 6-position.
Uniqueness
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide is unique due to the specific positioning of the sulfonamide group at the 5-position, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
89819-39-6 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-methyl-2-oxo-3,4-dihydroquinoline-5-sulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-12-8-3-2-4-9(16(11,14)15)7(8)5-6-10(12)13/h2-4H,5-6H2,1H3,(H2,11,14,15) |
InChI Key |
IPVAEZAWOABPOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


